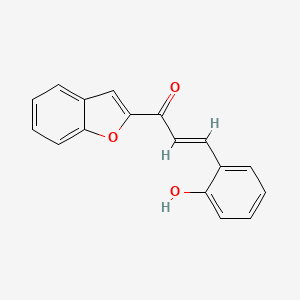

![molecular formula [C6H7O2(OH)3-m(OOCCH3)m], m = 0~3 B1166860 ACETATO DE CELULOSA CAS No. 9004-35-7](/img/no-structure.png)

ACETATO DE CELULOSA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cellulose acetate is a synthetic compound derived from the acetylation of plant substance cellulose . It is spun into textile fibers known as acetate rayon, acetate, or triacetate . It can also be molded into solid plastic parts or cast into film for various applications .

Synthesis Analysis

Cellulose acetate is produced by treating cellulose with acetic acid and then with acetic anhydride in the presence of a catalyst such as sulfuric acid . The resultant cellulose acetate compound can be dissolved in certain solvents or softened or melted under heat, allowing the material to be spun into fibers, molded into solid objects, or cast as a film .Molecular Structure Analysis

Cellulose acetate is characterized by a subtle balance between hydrogen bonds and the dipolar acetate-acetate interactions that are associated with important changes in the macromolecular conformation . The stabilization of the structure of these cellulose derivatives is understood as a subtle balance between hydrogen bonds and the dipolar acetate-acetate interactions that are associated with important changes in the macromolecular conformation .Chemical Reactions Analysis

The cellulose acetate is produced by means of acetylation reaction having acetic anhydride as the acetylating agent, acetic acid as a solvent, and sulfuric acid as a catalyst . The reaction conditions can be heterogeneous (fibrous acetylation) or homogeneous .Physical And Chemical Properties Analysis

Cellulose acetate is known for its transparency, glossiness, natural feel, and good toughness . It has a high melting temperature (230 °C [445 °F]) than triacetate, diacetate in flake form can be mixed with appropriate plasticizers into powders for molding solid objects, and it can also be cast as a film .Aplicaciones Científicas De Investigación

Aplicaciones Biomédicas

El acetato de celulosa ha encontrado un uso extenso en el campo biomédico {svg_1}. Se ha utilizado en ingeniería de tejidos, apósitos para heridas y sistemas de administración de fármacos {svg_2}. Las diferentes formas morfológicas de la celulosa, como la fibra, la microfibrilla/nanofibrilla y la celulosa micro/nanocristalina, tienen diferentes microestructuras y propiedades, que son necesarias para numerosas aplicaciones biomédicas {svg_3}.

Microencapsulación

El ftalato de celulosa se utiliza en la microencapsulación, un proceso utilizado tanto en medios acuosos como orgánicos {svg_4}. Esta aplicación es particularmente útil en la industria farmacéutica, donde la microencapsulación se utiliza a menudo para controlar la liberación de fármacos.

Resistencia al VIH

Curiosamente, se ha descubierto que las fibras electrohiladas de ftalato de celulosa facilitan la resistencia a las infecciones por VIH {svg_5}. Esto podría abrir potencialmente nuevas vías para las estrategias de prevención del VIH.

Sistemas de Sensores

El this compound se ha aplicado en sistemas de sensores {svg_6}. Las propiedades del this compound lo hacen adecuado para su uso en varios tipos de sensores, incluidos los que se utilizan en la monitorización ambiental y el diagnóstico médico.

Membranas de Separación

Otra aplicación significativa del this compound es la creación de membranas de separación {svg_7}. Estas membranas se utilizan en una variedad de industrias, incluido el tratamiento de agua y la separación de gases.

Materiales de Filtración

Las fibras y nanofibras de this compound se han utilizado en materiales de filtración {svg_8}. Se han utilizado en materiales de filtro de aire, materiales de filtro biomédico, adsorción de iones metálicos y otros materiales de filtro {svg_9}. Una aplicación notable es en los portafiltros de cigarrillos {svg_10}.

Mecanismo De Acción

Target of Action

Cellulose Acetate (CA) is a semi-synthetic, biodegradable polymer derived from cellulose . It has a wide range of applications due to its rich surface functional groups, superior mechanical properties, and high porosity . It is used in various industries, including textiles, cigarette filters, packaging films, and more . Its primary targets are the applications where it is used, such as gas separation processes , water membranes, filament-forming matrices, biomedical nanocomposites, and household tools .

Mode of Action

CA interacts with its targets primarily through its physical and chemical properties. For instance, in gas separation processes, CA’s cost-effectiveness, robust mechanical attributes, and noteworthy CO2 solubility make it a frontrunner among polymeric gas separation membranes . In the case of water membranes, CA’s hydrophilicity, porosity, and mechanical strength play a crucial role . The interaction between the solvent and cellulose is determined by certain mechanisms of decrystallization of cellulose microfibrils and destruction of the network of hydrogen bonds .

Biochemical Pathways

The biochemical pathways involved in the action of CA are primarily related to its synthesis and degradation. The synthesis of CA involves the reaction of cellulose with acetic anhydride, forming an acetate ester of cellulose . The degradation of CA, on the other hand, involves both abiotic and biotic processes. Abiotic degradation includes hydrolysis, while biotic degradation involves the action of microorganisms . Aerobic cellulolysis is performed by the synergistic action of three types of enzymatic activities, resulting in the release of D-glucose units from soluble cellodextrins and a variety of glycosides .

Pharmacokinetics

CA exhibits properties such as transparency, glossiness, natural feel, and good toughness . It is derived from renewable resources such as wood pulp, which differs from most other man-made polymers which are petrochemical derivatives . These properties influence its bioavailability in various applications.

Result of Action

The molecular and cellular effects of CA’s action are primarily seen in its applications. For instance, in gas separation processes, CA promotes the dissociation of lithium salt, reduces the crystallinity of the polymer, and creates a new Li-ion transport pathway, responsible for the battery performance improvement . In the case of water membranes, CA’s action results in the formation of microfiltration membranes (MF), ultrafiltration membranes (UF), nanofiltration membranes (NF), reverse osmosis (RO) membranes, and forward osmosis (FO) membranes .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of CA. For instance, the environmental acidity, basicity, and high concentration of inorganic salts have a critical promotion effect on the non-enzymatic hydrolysis of CA . The number and type of microorganisms are key factors affecting the biodegradation of CA . Moreover, factors such as the polymer solution’s temperature, the solvent/coagulant used, the cast polymer film’s thickness, the environment or the coagulation bath, the polymer solution’s composition, the salt addition, air moisture time, the support material, and the nonsolvents used influence membrane porosity .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Cellulose acetate plays a significant role in biochemical reactions, particularly in the context of electrophoresis. It serves as a support matrix in cellulose acetate electrophoresis, a technique used to separate proteins and peptides based on their isoelectric points . The interaction of cellulose acetate with biomolecules such as proteins and peptides is primarily electrostatic, allowing for the separation of these molecules under an electric field. This interaction is crucial for analyzing serum proteins, including glycoproteins and albumin .

Cellular Effects

Cellulose acetate influences various cellular processes. In the context of cigarette filters, cellulose acetate fibers can affect lung cells when inhaled. Studies have shown that cellulose acetate can induce oxidative stress and inflammation in lung cells, leading to cellular damage . Additionally, cellulose acetate’s interaction with cell membranes can disrupt normal cell signaling pathways, affecting gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, cellulose acetate exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with proteins and peptides during electrophoresis. This binding is facilitated by the electrostatic properties of cellulose acetate, which allows it to interact with charged biomolecules . Additionally, cellulose acetate can inhibit or activate enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cellulose acetate can change over time. The stability and degradation of cellulose acetate are critical factors that influence its long-term effects on cellular function. Studies have shown that cellulose acetate can degrade under certain conditions, leading to the release of acetic acid and other byproducts . These degradation products can have long-term effects on cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of cellulose acetate vary with different dosages in animal models. At low doses, cellulose acetate may have minimal impact on cellular function. At high doses, it can induce toxic effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, where the impact of cellulose acetate becomes significant only above a certain dosage level.

Metabolic Pathways

Cellulose acetate is involved in several metabolic pathways. It interacts with enzymes such as esterases, which hydrolyze the acetyl groups, leading to the release of acetic acid and cellulose . This interaction affects metabolic flux and metabolite levels, influencing overall cellular metabolism. The presence of cellulose acetate can also alter the activity of other metabolic enzymes, leading to changes in metabolic pathways.

Transport and Distribution

Within cells and tissues, cellulose acetate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The localization and accumulation of cellulose acetate within specific cellular compartments can influence its activity and function. For example, the accumulation of cellulose acetate in lung tissues can lead to localized oxidative stress and inflammation .

Subcellular Localization

The subcellular localization of cellulose acetate is influenced by targeting signals and post-translational modifications. These modifications can direct cellulose acetate to specific compartments or organelles within the cell. The activity and function of cellulose acetate are affected by its localization, with different effects observed in the cytoplasm, nucleus, and other organelles . Understanding the subcellular localization of cellulose acetate is crucial for elucidating its role in cellular processes.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of cellulose acetate involves the esterification of cellulose with acetic anhydride or acetic acid in the presence of a catalyst. The reaction can be carried out using various methods such as solution, suspension, or emulsion polymerization. The degree of substitution (DS) of the cellulose acetate can be controlled by adjusting the reaction conditions such as the ratio of cellulose to acetic anhydride, reaction time, temperature, and catalyst concentration.", "Starting Materials": [ "Cellulose", "Acetic anhydride or acetic acid", "Catalyst (e.g. sulfuric acid, phosphoric acid, or zinc chloride)", "Solvent (e.g. dichloromethane, acetone, or methanol)" ], "Reaction": [ "Cellulose is dissolved in a solvent to form a homogeneous solution or suspension.", "Acetic anhydride or acetic acid is added to the cellulose solution or suspension.", "A catalyst is added to the reaction mixture to facilitate the esterification reaction.", "The reaction mixture is stirred at a specific temperature and for a specific time to allow the reaction to proceed.", "The resulting cellulose acetate is precipitated, washed, and dried to obtain the final product.", "The degree of substitution (DS) of the cellulose acetate can be determined by various analytical methods such as NMR spectroscopy, elemental analysis, or titration." ] } | |

Número CAS |

9004-35-7 |

Fórmula molecular |

[C6H7O2(OH)3-m(OOCCH3)m], m = 0~3 |

Peso molecular |

0 |

Sinónimos |

a432-130b; acetatecotton; acetateesterofcellulose; aceticacid,celluloseester; acetose; acetyl35; allogel; ampacetc/a |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.